Cas no 480452-05-9 (N-Boc-2-methyl-1,3-propanediamine)

N-Boc-2-methyl-1,3-propanediamine is a protected diamine derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and selectivity in synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research, where controlled amine reactivity is essential. Its methyl substitution introduces steric influence, enabling tailored reactivity in asymmetric synthesis. The Boc group allows for selective deprotection under mild acidic conditions, facilitating further functionalization. This reagent is valued for its high purity, consistent performance, and compatibility with a range of reaction conditions, making it a reliable choice for complex molecular constructions.
N-Boc-2-methyl-1,3-propanediamine structure
480452-05-9 structure
Product Name:N-Boc-2-methyl-1,3-propanediamine
CAS No:480452-05-9
MF:C9H20N2O2
MW:188.267302513123
MDL:MFCD06804536
CID:931753
PubChem ID:87558641
Update Time:2025-05-20

N-Boc-2-methyl-1,3-propanediamine Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane
    • n-(3-amino-2-methylpropyl)carbamic acid tert-butyl ester
    • tert-butyl 3-amino-2-methylpropylcarbamate
    • tert-butyl N-(3-amino-2-methylpropyl)carbamate
    • N-(tert-Butoxycarbonyl)-2-methyl-1,3-propanediamine
    • N-Boc-2-methyl-1,3-diaminopropane
    • N-Boc-2-methyl-1,3-propanediamine
    • tert-Butyl (3-amino-2-methylpropyl)carbamate
    • 3-BOC-AMINO-2-METHYL-PROPYLAMINE
    • CARBAMIC ACID, (3-AMINO-2-METHYLPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • ORDMEFMUSKDHOL-UHFFFAOYSA-N
    • 7481AH
    • CS-0061060
    • W17669
    • AB30339
    • SCHEMBL6560538
    • B2810
    • EN300-115160
    • AKOS011961788
    • SY025484
    • A827456
    • tert-Butyl 3-amino-2-methylpropylcarbamate, AldrichCPR
    • CHEMBL4534047
    • Z994259906
    • 480452-05-9
    • SY312456
    • MFCD31650278
    • MFCD31801837
    • MFCD06804536
    • N-Boc-2-methyl-1 pound not3-propanediamine
    • SY310411
    • DTXSID70659761
    • DB-051510
    • AS-66217
    • (S)-N1-Boc-2-methylpropane-1,3-diamine
    • MDL: MFCD06804536
    • Inchi: 1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
    • InChI Key: ORDMEFMUSKDHOL-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 188.15200
  • Monoisotopic Mass: 188.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.98
  • Boiling Point: 282.585°C at 760 mmHg
  • Flash Point: 124.703°C
  • Refractive Index: 1.4560-1.4590
  • PSA: 64.35000
  • LogP: 2.19710
  • Solubility: Not determined

N-Boc-2-methyl-1,3-propanediamine Security Information

N-Boc-2-methyl-1,3-propanediamine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Boc-2-methyl-1,3-propanediamine Pricemore >>

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N-Boc-2-methyl-1,3-propanediamine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:480452-05-9)N-Boc-2-methyl-1,3-propanediamine
Order Number:A827456
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:26
Price ($):298.0/1094.0
Email:sales@amadischem.com

N-Boc-2-methyl-1,3-propanediamine Related Literature

Additional information on N-Boc-2-methyl-1,3-propanediamine

Comprehensive Guide to N-Boc-2-methyl-1,3-propanediamine (CAS No. 480452-05-9): Properties, Applications, and Industry Insights

N-Boc-2-methyl-1,3-propanediamine (CAS No. 480452-05-9) is a highly versatile Boc-protected diamine compound widely used in pharmaceutical synthesis, agrochemical research, and material science. Its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a branched methylene chain, makes it a critical intermediate for constructing complex molecules. With the growing demand for custom synthesis building blocks and peptide coupling reagents, this compound has gained significant attention in 2024 due to its role in developing next-generation therapeutics and sustainable materials.

The N-Boc protection strategy in 480452-05-9 offers exceptional stability under basic conditions while allowing selective deprotection under mild acidic conditions—a feature highly valued in multi-step organic synthesis. Recent studies highlight its applications in creating chiral auxiliaries and bioconjugates, particularly for antibody-drug conjugates (ADCs) and targeted drug delivery systems. As the pharmaceutical industry shifts toward personalized medicine, researchers are increasingly searching for high-purity diamine derivatives like this compound to enable precise molecular modifications.

From a technical perspective, N-Boc-2-methyl-1,3-propanediamine demonstrates excellent solubility in polar aprotic solvents (e.g., DMF, DMSO), with a melting point range of 78-82°C and typical purity ≥97% (HPLC). These characteristics make it ideal for automated peptide synthesizers and flow chemistry applications—two trending topics in 2024's green chemistry initiatives. The compound's stereochemical stability also supports its use in asymmetric catalysis, addressing frequent search queries about enantioselective synthesis techniques.

Innovative applications of CAS 480452-05-9 extend to polyurethane elastomers and epoxy resin modifiers, where its diamine functionality improves crosslinking density without compromising flexibility. Material scientists are actively exploring its potential in self-healing polymers—a hot topic in sustainable materials research. Furthermore, its low toxicity profile (as confirmed by recent REACH assessments) positions it favorably against traditional diamines in biocompatible material design.

Quality control protocols for N-Boc-2-methyl-1,3-propanediamine emphasize HPLC-UV purity verification, residual solvent analysis (per ICH guidelines), and chiral HPLC characterization—addressing common quality concerns from purchasers. Leading manufacturers now provide detailed technical dossiers including stability studies (-20°C long-term storage recommendations) and compatibility data with common coupling reagents like HATU and PyBOP.

Emerging research directions for this compound include its use in DNA-encoded library (DEL) technology for drug discovery and as a linker in PROTAC degraders—two areas generating substantial interest in 2024. The compound's balanced lipophilicity (calculated logP ~1.2) makes it particularly valuable for optimizing cell permeability in drug candidates, answering frequent queries about structure-property relationships in medicinal chemistry.

From a market perspective, global demand for Boc-protected diamines is projected to grow at 6.8% CAGR (2024-2030), driven by increased R&D spending in peptide therapeutics and bioconjugation technologies. Suppliers are responding with scale-up synthesis protocols and custom packaging solutions (including argon-protected ampoules for oxygen-sensitive applications)—key considerations for industrial buyers searching for bulk specialty chemicals.

Environmental considerations for 480452-05-9 include its classification as readily biodegradable (OECD 301D) and low bioaccumulation potential—factors increasingly important in ESG-compliant chemical procurement. Modern synthesis routes employ catalytic Boc protection methods that reduce waste generation, aligning with green chemistry metrics (improved atom economy and E-factor)—topics dominating 2024's process chemistry discussions.

For analytical chemists, N-Boc-2-methyl-1,3-propanediamine produces characteristic signals in 1H NMR (δ 1.44 ppm for Boc methyl groups) and 13C NMR (δ 28.4 ppm for Boc carbons), with distinctive mass spectrometry fragmentation patterns (m/z 174 for [M+H]+). These spectral fingerprints help address common questions about compound identification and purity assessment techniques in research forums.

Future developments may explore enzymatic protection/deprotection strategies for this diamine derivative, potentially enabling biocatalytic synthesis routes—an emerging trend responding to searches about enzyme-mediated transformations. Additionally, its potential as a ligand for transition metal catalysts in C-H activation reactions represents an active area of investigation in homogeneous catalysis research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:480452-05-9)N-Boc-2-methyl-1,3-propanediamine
A827456
Purity:99%/99%
Quantity:5g/25g
Price ($):298.0/1094.0
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